molecular formula C11H14ClNO2 B1661731 Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride CAS No. 943845-86-1

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride

Cat. No.: B1661731
CAS No.: 943845-86-1
M. Wt: 227.69
InChI Key: IWSPFEZFPWFMTF-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Functionalization: The cubane core is then functionalized to introduce the aminomethyl and carboxylate groups. This step often involves the use of reagents such as amines and carboxylic acids under controlled conditions.

    Methylation: The carboxylate group is methylated using methylating agents like methyl iodide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex cubane derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially affecting enzyme activity and cellular processes. The cubane structure may also play a role in its biological activity by providing a rigid and stable framework .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
  • Methyl 4-(aminomethyl)benzene-1-carboxylate hydrochloride

Uniqueness

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride is unique due to its cubane structure, which imparts distinct chemical and physical properties compared to other similar compounds. The rigidity and stability of the cubane core make it an attractive scaffold for drug design and material science .

Properties

IUPAC Name

methyl 4-(aminomethyl)cubane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12;/h3-8H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSPFEZFPWFMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943845-86-1
Record name Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid, 4-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943845-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride
Reactant of Route 3
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride
Reactant of Route 4
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride
Reactant of Route 5
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride
Reactant of Route 6
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride

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